Acetic acid;(4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-amino-2-hydroxycyclohexyl)sulfanylacetate
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Overview
Description
Acetic acid;(4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[54301,8]tetradecanyl) 2-(4-amino-2-hydroxycyclohexyl)sulfanylacetate is a complex organic compound with a unique structure It features a tricyclic core with multiple functional groups, including hydroxyl, amino, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-amino-2-hydroxycyclohexyl)sulfanylacetate involves multiple steps. The process typically starts with the preparation of the tricyclic core, followed by the introduction of the ethenyl, hydroxyl, and amino groups. The final step involves the attachment of the sulfanylacetate moiety. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-amino-2-hydroxycyclohexyl)sulfanylacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or carboxylic acids, while reduction of the ketone group may produce secondary alcohols.
Scientific Research Applications
Acetic acid;(4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-amino-2-hydroxycyclohexyl)sulfanylacetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;(4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-amino-2-hydroxycyclohexyl)sulfanylacetate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid;(4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-hydroxycyclohexyl)sulfanylacetate
- Acetic acid;(4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-amino-2-methylcyclohexyl)sulfanylacetate
Uniqueness
The uniqueness of acetic acid;(4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-amino-2-hydroxycyclohexyl)sulfanylacetate lies in its specific combination of functional groups and tricyclic core structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C30H49NO7S |
---|---|
Molecular Weight |
567.8 g/mol |
IUPAC Name |
acetic acid;(4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-amino-2-hydroxycyclohexyl)sulfanylacetate |
InChI |
InChI=1S/C28H45NO5S.C2H4O2/c1-6-26(4)14-22(34-23(32)15-35-21-8-7-18(29)13-20(21)31)27(5)16(2)9-11-28(17(3)25(26)33)12-10-19(30)24(27)28;1-2(3)4/h6,16-18,20-22,24-25,31,33H,1,7-15,29H2,2-5H3;1H3,(H,3,4) |
InChI Key |
WSMXIQXWHPSVDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CCC(CC4O)N)C.CC(=O)O |
Origin of Product |
United States |
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